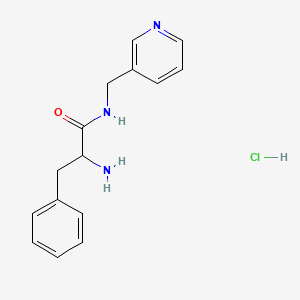2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride
CAS No.: 1246172-57-5
Cat. No.: VC3400671
Molecular Formula: C15H18ClN3O
Molecular Weight: 291.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1246172-57-5 |
|---|---|
| Molecular Formula | C15H18ClN3O |
| Molecular Weight | 291.77 g/mol |
| IUPAC Name | 2-amino-3-phenyl-N-(pyridin-3-ylmethyl)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C15H17N3O.ClH/c16-14(9-12-5-2-1-3-6-12)15(19)18-11-13-7-4-8-17-10-13;/h1-8,10,14H,9,11,16H2,(H,18,19);1H |
| Standard InChI Key | BMTQNBPXSFULOC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(C(=O)NCC2=CN=CC=C2)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NCC2=CN=CC=C2)N.Cl |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Characteristics
2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride is a crystalline compound characterized by its specific molecular formula C15H18ClN3O . The compound contains several functional groups that contribute to its chemical behavior and potential applications. Its structure incorporates a phenyl group, which contributes to its aromatic properties, as well as an amino group that can participate in various chemical reactions and interactions with biological targets.
The physical and chemical properties of this compound are essential for understanding its behavior in different environments and applications. Based on its classification and structural characteristics, the compound exhibits properties typical of amino acid derivatives and amides. It carries a positive charge due to the protonation of the amino group by hydrochloride, which affects its solubility in different solvents.
Table 1: Physical and Chemical Properties of 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride
The presence of the hydrochloride salt form enhances the compound's stability and typically improves its water solubility compared to the free base form. This characteristic is particularly important for pharmaceutical applications, where water solubility can significantly impact bioavailability.
Structural Analysis and Conformation
The three-dimensional structure of 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride is characterized by the specific arrangement of its constituent groups in space. The compound features a chiral center at the alpha carbon of the amino acid portion, which can potentially exist in both R and S configurations, although the specific stereochemistry in commercial samples would need to be verified.
The phenyl group attached to the beta carbon contributes to the compound's hydrophobicity and potential for π-π interactions with aromatic residues in protein binding sites. The pyridinylmethyl group, with its basic nitrogen atom, may participate in hydrogen bonding and other electrostatic interactions, potentially enhancing the compound's ability to interact with biological targets.
Computational chemistry tools can be employed to predict the preferred conformations of this molecule and to analyze its potential interactions with biological targets. Such analyses would typically consider factors such as torsional angles, hydrogen bonding capabilities, and electrostatic properties of the molecule.
Synthesis and Preparation Methods
Industrial Production Considerations
Industrial-scale production of 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride would require considerations beyond laboratory-scale synthesis. Important factors would include cost-effectiveness, scalability, safety, and environmental impact.
Production methods would likely employ automated reactors to ensure consistency and reproducibility. Purification techniques such as recrystallization or chromatography would be optimized for large-scale operations. Quality control measures would be implemented to verify the identity, purity, and stability of the final product.
Environmental considerations might include the use of greener solvents and reagents, minimization of waste generation, and implementation of recycling processes where possible. Safety protocols would address the handling of reactive intermediates and the proper containment of any hazardous materials used in the synthesis.
Research Applications and Current Studies
Use in Pharmaceutical Research
2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride may serve as a valuable tool in pharmaceutical research. Compounds with similar structures are often used as:
-
Building blocks for more complex molecules
-
Reference standards in analytical methods
-
Probe compounds for studying biological mechanisms
-
Lead compounds in drug discovery programs
Researchers may utilize this compound to develop structure-activity relationships, where systematic modifications to its structure could reveal important insights about the structural requirements for specific biological activities.
The compound's commercial availability from suppliers like Matrix Scientific, as indicated in the search results, facilitates its use in research settings . This accessibility enables researchers to incorporate it into their studies without the need to synthesize it themselves.
Comparative Analysis with Related Compounds
Structural Analogues and Their Properties
2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride shares structural similarities with several classes of compounds that have established biological activities. One such related compound is 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride, which differs in the substitution pattern on the amino acid portion of the molecule.
Table 2: Comparison of 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride with Related Compounds
These structural differences can significantly impact the biological activities and physicochemical properties of these compounds. For instance, the presence of the phenyl group in 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride likely confers different binding characteristics and lipophilicity compared to the methyl-substituted analogue.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume